Pent-4-enyl-D-glucopyranoside
Description
Contextual Significance of Pent-4-enyl Glycosides in Glycoscience
Glycoscience, the study of the structure, function, and biology of carbohydrates (or glycans), relies heavily on the ability to synthesize complex oligosaccharides and glycoconjugates with high precision. Pent-4-enyl glycosides, including Pent-4-enyl-D-glucopyranoside, have emerged as crucial building blocks in this field. researchgate.netnih.gov Their significance stems from their role as versatile glycosyl donors, molecules that can transfer a sugar unit to another molecule. nih.gov
The terminal double bond of the pent-4-enyl group allows for a range of chemical manipulations. It can be activated under specific conditions to facilitate the formation of glycosidic bonds, the linkages that connect sugar units together. nih.govrsc.org This property is central to the "armed-disarmed" strategy in oligosaccharide synthesis, where the reactivity of glycosyl donors can be modulated. researchgate.net Furthermore, the double bond provides a handle for the introduction of various functionalities, enabling the synthesis of neoglycoconjugates, molecules that mimic natural glycoproteins and glycolipids. researchgate.netfigshare.com These synthetic glycoconjugates are instrumental in studying the biological roles of carbohydrates in processes like cell-cell recognition, immune responses, and disease pathogenesis. acs.orgthieme-connect.de
Overview of Research Trajectories for this compound
Research involving this compound has followed several key trajectories, primarily centered around its synthetic utility.
Oligosaccharide Synthesis: A major focus has been the use of this compound as a glycosyl donor for the synthesis of complex oligosaccharides. researchgate.netacs.org Researchers have explored its reactivity with various activating agents, such as N-iodosuccinimide (NIS) and other iodonium (B1229267) ion sources, to promote glycosylation reactions. nih.govrsc.orgrsc.org These studies often aim to achieve high stereoselectivity, controlling the orientation of the newly formed glycosidic bond, which is critical for the biological activity of the final oligosaccharide. nih.gov
Synthesis of Glycoconjugates and Spacer Functionalities: Another significant research avenue is the modification of the pent-4-enyl group to create diverse spacer functionalities. researchgate.netnih.govfigshare.com The terminal double bond can be subjected to reactions like thiol-ene coupling to attach various linker arms. researchgate.net These linkers can then be used to conjugate the glucose moiety to proteins, lipids, or solid supports, generating valuable tools for biological studies. researchgate.netnih.gov
Mechanistic Studies: The unique reactivity of pent-4-enyl glycosides has also prompted mechanistic investigations into glycosylation reactions. rsc.orgrsc.org Studies have examined the formation of key intermediates, such as acetonitrilium ions, during the activation of the pent-4-enyl group, providing insights into the factors that govern the stereochemical outcome of glycosylation. rsc.orgrsc.org
Current State of Knowledge and Research Gaps
The current body of knowledge firmly establishes this compound and its derivatives as valuable and versatile intermediates in synthetic carbohydrate chemistry. researchgate.netnih.gov Its role in the armed-disarmed strategy and in the synthesis of neoglycoconjugates is well-documented. researchgate.net The reaction conditions for activating the pent-4-enyl group and for its modification are largely established. researchgate.netrsc.org
However, research gaps remain. While methods for activating pent-4-enyl glycosides exist, the development of even milder and more stereoselective activation methods is an ongoing pursuit in glycoscience. nih.gov The exploration of enzymatic methods for the synthesis and modification of this compound is another area with potential for growth, as biocatalysis can offer advantages in terms of selectivity and environmental friendliness. nih.govtandfonline.com Furthermore, while its utility in synthesizing various glycoconjugates is recognized, the full scope of its application in creating novel functional materials and probes for biological systems is still being explored. researchgate.netfigshare.com
Table 1: Key Research Applications of this compound
| Research Area | Key Application | Representative Findings |
|---|---|---|
| Oligosaccharide Synthesis | Glycosyl Donor | Used in the "armed-disarmed" strategy for sequential oligosaccharide assembly. researchgate.net Activation with iodonium ions promotes stereoselective glycosidic bond formation. nih.govrsc.org |
| Glycoconjugate Synthesis | Precursor to Spacer Functionalities | The terminal double bond allows for the attachment of various linkers via reactions like thiol-ene coupling. researchgate.net Enables the creation of neoglycoconjugates for studying carbohydrate-protein interactions. researchgate.netfigshare.com |
| Mechanistic Studies | Probe for Glycosylation Mechanisms | Used to study the formation of reactive intermediates like acetonitrilium ions in glycosylation reactions. rsc.orgrsc.org |
| Synthesis of Other Glycals | Starting Material | Can be converted into glycosyl bromides and other activated sugar derivatives under mild conditions. rsc.orgresearchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-iodosuccinimide |
| D-glucose |
| Acetonitrilium ion |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h2,7-15H,1,3-6H2/t7-,8-,9+,10-,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLCEUASFWSRL-YBTJCZCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pent 4 Enyl D Glucopyranoside and Its Chemical Derivatives
Synthesis of Pent-4-enyl-D-glucopyranoside
Direct Glycosidation Strategies
Direct glycosidation involves the reaction of a suitable glucose donor with pent-4-en-1-ol, often in the presence of a promoter or catalyst. Key strategies include Fischer glycosidation, Koenigs-Knorr type reactions, and glycosylations promoted by silver salts or Lewis acids.
The Fischer glycosidation is a classical method that involves reacting an unprotected or protected carbohydrate with an alcohol, in this case, pent-4-en-1-ol, under acidic conditions. wikipedia.org This reaction is an equilibrium process and can yield a mixture of anomers (α and β) and ring isomers (pyranose and furanose). wikipedia.org For instance, reacting L-fucose with pent-4-en-1-ol in the presence of a catalytic amount of camphorsulfonic acid at elevated temperatures produces the corresponding pentenyl fucopyranoside. acs.org Similarly, D-glucose can be reacted with an alcohol in the presence of an acid catalyst like trimethylsilyl (B98337) chloride to form the glycoside. wikipedia.org The reaction typically proceeds through the formation of an acyclic oxocarbenium ion intermediate, which then reacts with the alcohol and subsequently cyclizes. nih.gov Longer reaction times generally favor the formation of the more thermodynamically stable pyranose form, which is often the α-anomer due to the anomeric effect. wikipedia.org
The Koenigs-Knorr reaction is a widely used method for glycoside synthesis, which typically involves the reaction of a glycosyl halide donor with an alcohol. libretexts.orgacs.org To synthesize pent-4-enyl glycosides via this method, a protected glucose derivative, such as glucose pentaacetate, is first converted to a glycosyl bromide (e.g., acetobromoglucose). libretexts.orgnih.gov This glycosyl bromide is then activated by a promoter, commonly a silver or mercury salt, to react with pent-4-en-1-ol. acs.orgmdpi.com The use of a participating protecting group at the C-2 position of the glucose donor, such as an acetyl group, directs the formation of the 1,2-trans-glycoside, resulting exclusively in the β-anomer. libretexts.orgmdpi.com For example, the Koenigs-Knorr type glycosylation of per-O-benzylated glucose with pent-4-en-1-ol under acidic reflux conditions has been reported, though it resulted in a 1:1 mixture of α/β anomers due to the non-participating benzyl (B1604629) group at C-2. mdpi.com
Silver-promoted glycosylations are often a key component of the Koenigs-Knorr reaction but represent a distinct class of promotion. nih.gov Silver salts such as silver carbonate or silver perchlorate (B79767) are used to activate the glycosyl halide donor for reaction with the alcohol acceptor. mdpi.comcas.cz For example, the reaction of a glycosyl bromide with pent-4-en-1-ol can be promoted by silver perchlorate. cas.cz The addition of pent-4-en-1-ol to per-O-acetylated lactose, after its conversion to the glycosyl bromide, was successfully promoted by silver carbonate (Ag₂CO₃), yielding the β-lactoside in 72% yield. mdpi.com The participation of the C-2 acetate (B1210297) group ensures the formation of the β-glycoside. mdpi.com These reactions are often run at low temperatures to enhance stereoselectivity and minimize side reactions. mdpi.com
Lewis acids can be employed to promote the glycosylation of pent-4-en-1-ol, sometimes avoiding the need to prepare a glycosyl halide intermediate. mdpi.com A notable strategy involves the direct activation of a per-O-acetylated sugar, such as glucose pentaacetate, using a stoichiometric amount of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). mdpi.comescholarship.org This approach directly couples the sugar with pent-4-en-1-ol. While this method simplifies the synthetic sequence by eliminating the bromination step, reported yields have sometimes been lower than those from Koenigs-Knorr type methods. mdpi.com
Table 1: Comparison of Direct Glycosidation Strategies for Pent-4-enyl Glycosides
| Method | Glucose Donor | Promoter/Catalyst | Typical Stereoselectivity | Key Features & Notes | Reference(s) |
|---|---|---|---|---|---|
| Fischer Glycosidation | Unprotected or Protected Glucose | Acid (e.g., CSA, TMSCl) | Mixture of α/β anomers | Equilibrium process; longer reaction times favor thermodynamic product (often α). | acs.org, wikipedia.org, nih.gov |
| Koenigs-Knorr Type | Glycosyl Halide (e.g., Acetobromoglucose) | Silver or Mercury Salts | β-selective with C-2 participating group | A classic, reliable method for 1,2-trans-glycosides. | mdpi.com, libretexts.org, acs.org |
| Silver-Promoted | Glycosyl Halide | Silver Carbonate, Silver Perchlorate | β-selective with C-2 participating group | Silver salt activates the halide; low temperatures improve selectivity. | mdpi.com, cas.cz |
| Lewis Acid-Promoted | Per-O-acetylated Sugar | BF₃·Et₂O (stoichiometric) | Not specified | Direct activation of anomeric acetate, avoids halide formation. | mdpi.com, escholarship.org |
Silver-Promoted Glycosylations
Functionalization and Derivatization of the Pent-4-enyl Moiety
The terminal double bond of the pent-4-enyl group in this compound is its most significant feature, providing a site for a wide range of chemical transformations. This allows for the conjugation of the sugar to other molecules or the introduction of new functionalities. researchgate.netnih.gov
Key derivatization reactions include:
Oxidative Cleavage : The double bond can be cleaved to form a terminal aldehyde or a carboxylic acid. nih.gov Ozonolysis followed by a reductive workup yields an aldehyde, which can then be used in reactions like reductive amination to conjugate the sugar to proteins. nih.govnih.gov Alternatively, oxidative cleavage using reagents like sodium periodate (B1199274) (NaIO₄) in the presence of a ruthenium(III) chloride (RuCl₃) catalyst can produce a carboxylic acid. nih.gov
Thiol-ene Reaction : A radical-mediated addition of a thiol across the double bond can be used to introduce a thioether linkage. researchgate.netnih.gov This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) and can be used to attach a variety of sulfur-containing molecules. researchgate.net
Hydrogenation : The alkene can be reduced to a saturated alkyl chain using standard hydrogenation conditions, such as palladium on carbon (Pd/C) or Wilkinson's catalyst, to produce pentyl-D-glucopyranoside. nih.gov
Bromination : The pentenyl group can be brominated. chemicalbook.com This functionalized derivative can then be used in further synthetic steps. chemicalbook.com
Hydrolysis : The pentenyl group can be hydrolyzed in a two-step process involving titration with bromine, followed by treatment with silver(I) carbonate in aqueous acetone (B3395972) to yield a hemiacetal. mdpi.com
Table 2: Functionalization Reactions of the Pent-4-enyl Moiety
| Reaction | Reagents | Product Functional Group | Application Example | Reference(s) |
|---|---|---|---|---|
| Oxidative Cleavage | 1. O₃; 2. Reductive workup | Aldehyde | Reductive amination for protein conjugation. | nih.gov, nih.gov |
| Oxidative Cleavage | NaIO₄ / RuCl₃ | Carboxylic Acid | Formation of ester bonds. | nih.gov |
| Thiol-ene Reaction | R-SH, AIBN | Thioether | Preparation of neo-glycoconjugates. | researchgate.net, nih.gov |
| Hydrogenation | H₂, Pd/C or Wilkinson's Catalyst | Alkane (Pentyl group) | Formation of saturated alkyl linkers. | nih.gov |
| Bromination | N-Bromosuccinimide | Bromoalkane | Intermediate for further synthesis. | chemicalbook.com, rsc.org |
| Hydrolysis | 1. Br₂; 2. Ag₂CO₃, Acetone/H₂O | Hemiacetal | Preparation of glycosyl donors. | mdpi.com |
Thiol-Ene Reaction Strategies
The thiol-ene reaction is a powerful and efficient method for the functionalization of pent-4-enyl glycosides. researchgate.netresearchgate.net This radical-mediated addition of a thiol to the terminal double bond of the pentenyl group proceeds with high yields and tolerates a wide range of functional groups, making it ideal for creating diverse spacer functionalities. researchgate.netfrontiersin.org
In a typical procedure, the pent-4-enyl glycoside is reacted with a thiol in the presence of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), in a degassed solvent like 1,4-dioxane (B91453) at elevated temperatures. researchgate.net This reaction has been successfully applied to unprotected pent-4-enyl β-D-glucopyranoside, as well as its peracetylated and perbenzylated forms. researchgate.net The resulting thioether glycosides are obtained in good yields, demonstrating the compatibility of the thiol-ene reaction with various protecting group strategies. researchgate.net
The reaction is not limited to simple thiols; a variety of thiol-containing molecules can be employed to introduce specific functionalities. researchgate.net This flexibility has been exploited to attach carbohydrates to proteins bearing thiol groups and to create neoglycoconjugates. researchgate.netresearchgate.net
Table 1: Examples of Thiol-Ene Reactions on Pent-4-enyl β-D-glucopyranoside Derivatives researchgate.net
| Glycoside Derivative | Thiol | Initiator | Solvent | Yield (%) |
| Pent-4-enyl β-D-glucopyranoside | Various thiols | AIBN | 1,4-dioxane | 59-97 |
| Peracetylated pent-4-enyl β-D-glucopyranoside | Various thiols | AIBN | 1,4-dioxane | 59-97 |
| Perbenzylated pent-4-enyl β-D-glucopyranoside | Various thiols | AIBN | 1,4-dioxane | Generally lower |
Oxidative Hydrolysis Pathways
The pentenyl group can be cleaved through oxidative hydrolysis to yield a hemiacetal. nih.gov A common reagent for this transformation is N-bromosuccinimide (NBS) in a mixture of acetonitrile (B52724) and water. nih.govpsu.edu This reaction is chemoselective, meaning it specifically targets the pentenyl double bond without affecting other protecting groups like acyl esters. psu.edu
Interestingly, the behavior of ω-alkenyl glycosides upon treatment with wet NBS varies with the length of the alkenyl chain. While allyl, butenyl, and hexenyl glucosides form bromohydrins, the pent-4-enyl analogue undergoes oxidative hydrolysis. nih.gov This unique reactivity of pent-4-enyl glycosides has been a key observation in the development of the "armed-disarmed" strategy in oligosaccharide synthesis. nih.gov
Halogenation and Subsequent Transformations (e.g., Bromination)
The terminal double bond of pent-4-enyl glycosides can be readily halogenated, most commonly through bromination. rsc.orgiupac.org This reaction is typically carried out using reagents like N-bromosuccinimide (NBS). iupac.org The resulting dibromide can then be used in subsequent transformations. iupac.org
One important application of this bromination is the synthesis of glycals. For instance, pent-4-enyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside can be brominated and then subjected to base-induced elimination to produce 2,3,4,6-tetra-O-benzyl-D-glucal in excellent yield. researchgate.net Another significant use of the dibrominated pentenyl glycoside is as a "latent" glycosyl donor. The dibromide itself is inactive as a glycosyl donor, but the double bond can be regenerated through reductive elimination, for example, by using zinc and tetra-n-butylammonium iodide. iupac.org This allows for a strategy where the pentenyl glycoside can first act as a glycosyl acceptor (in its dibrominated form) and then be reactivated to serve as a glycosyl donor. iupac.org
Furthermore, the activation of pent-4-enyl glycosides for glycosylation reactions often proceeds through halogenation of the terminal olefin, followed by a 5-exo-tet cyclization to generate a reactive glycosyl intermediate. rsc.org Reagents such as bromodiethylsulfonium bromopentachloroantimonate (BDSB) have been shown to be effective activators for this process. rsc.orgrsc.org
Derivatives with Specific Spacer Functionalities
The versatility of the pent-4-enyl group allows for its conversion into a wide array of spacer functionalities, which are crucial for the construction of neoglycoconjugates, micelles, and liquid crystalline phases. researchgate.netnih.govresearchgate.net These spacers can be introduced through various chemical modifications of the terminal alkene.
As discussed in section 2.2.1, the thiol-ene reaction is a primary method for introducing sulfur-containing spacers. researchgate.net Additionally, other transformations of the double bond can be employed to create different types of linkers. These modified glycosides are valuable substrates for studying the biological and physiological roles of carbohydrates. researchgate.netnih.gov
Synthesis of Modified this compound Analogues
Preparation of Peracetylated and Perbenzylated Derivatives
To facilitate various synthetic strategies and to enhance solubility in organic solvents, the hydroxyl groups of this compound are often protected. Peracetylated and perbenzylated derivatives are commonly prepared. researchgate.netnih.gov
Peracetylation is typically achieved by treating the glycoside with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). acs.org Alternatively, β-D-glucose pentaacetate can be reacted with 4-penten-1-ol (B13828) in the presence of a Lewis acid such as boron trifluoride etherate to yield pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. rsc.org
Perbenzylation is generally accomplished using benzyl bromide and a strong base like sodium hydride in a solvent such as dimethylformamide (DMF). These protecting groups can be removed under specific conditions when required for subsequent reactions. The choice of protecting group can also influence the reactivity of the glycoside in subsequent transformations. researchgate.net
Table 2: Common Protecting Group Strategies for this compound
| Protecting Group | Reagents for Introduction |
| Acetyl | Acetic anhydride, pyridine acs.org |
| Benzyl | Benzyl bromide, sodium hydride |
Synthesis of Sulfur-Functionalized Glycosides
Sulfur-functionalized glycosides are of significant interest for applications such as the preparation of gold nanoparticles and for glycoconjugation. researchgate.net The thiol-ene reaction, as detailed in section 2.2.1, is a direct route to introduce a thioether linkage. researchgate.net
Another approach involves the synthesis of glycosides with a terminal thiol group. For example, pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside can be reacted with thioacetic acid in the presence of AIBN to yield 5-(acetylthio)pentyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. rsc.org Subsequent deacetylation of the thioester group provides the corresponding thiol-terminated glycoside. rsc.org These sulfur-ending ligands are then used for anchoring to surfaces like gold nanoparticles. researchgate.net
Routes to Anomeric Glycosyl Halides (e.g., Bromides, Dibromides)
The pent-4-enyl group at the anomeric center serves as a versatile protecting group that can be readily converted into a leaving group, such as a glycosyl bromide. This transformation provides a rapid and efficient route to glycosyl bromides under neutral conditions, making it suitable for substrates with acid-sensitive protecting groups. rsc.orgthieme-connect.dersc.org
The reaction is typically carried out by treating the pent-4-enyl glycoside with bromine in a solvent like dichloromethane (B109758) at 0°C. rsc.org This process involves an oxidative deglycosidation mechanism. The electrophilic bromine adds to the double bond of the pent-4-enyl group, which triggers the formation of a cyclic bromonium ion intermediate. Subsequent intramolecular attack by the anomeric oxygen leads to the formation of the anomeric glycosyl bromide and a 2-bromomethyltetrahydrofuran by-product. rsc.orgcore.ac.uk A key advantage of this method is its chemoselectivity; addition of bromine across the terminal double bond does not compete with the desired oxidative deglycosidation, even when the glycoside is "disarmed" by electron-withdrawing groups like esters at the C-2 position. rsc.org
Furthermore, the reaction conditions are mild enough to be compatible with various protecting groups that are sensitive to acid or oxidation. rsc.org For instance, acid-labile groups such as acetals and ketals, as well as oxidizable benzyl ethers, are well-tolerated. thieme-connect.dersc.org The resulting glycosyl bromides are formed in excellent yields and are often used in situ for subsequent glycosylation reactions. rsc.org Research has shown that this method consistently produces the α-anomer of the glycosyl bromide as the major product. rsc.org
The table below summarizes findings from the treatment of various protected pent-4-enyl glycosides with bromine.
| Starting Pent-4-enyl Glycoside Substrate | Protecting Groups | Reagent | Solvent | Resulting Product | Key Observation | Reference |
|---|---|---|---|---|---|---|
| Pent-4-enyl-β-D-glucopyranoside | C-2 Acetate, C-3,4,6 Benzyl ethers | Bromine (Br2) | Dichloromethane (CH2Cl2) | α-Glycosyl bromide | Formation occurs faster than oxidation of benzyl groups. | rsc.org |
| Pent-4-enyl-β-D-glucopyranoside | C-2,3,4,6 Benzoate (B1203000) esters | Bromine (Br2) | Dichloromethane (CH2Cl2) | α-Glycosyl bromide | Demonstrates tolerance for "disarmed" systems. | rsc.org |
| Pent-4-enyl-β-D-glucopyranoside | C-4,6 Benzylidene acetal, C-2,3 Benzyl ethers | Bromine (Br2) | Dichloromethane (CH2Cl2) | α-Glycosyl bromide | Tolerates acid-labile protecting groups. | rsc.org |
| Pent-4-enyl-β-D-disaccharide | Per-O-benzyl ethers | Bromine (Br2) | Dichloromethane (CH2Cl2) | α-Glycosyl bromide | Applicable to more complex, acid-sensitive substrates. | rsc.org |
Synthesis of Glucal Derivatives from Pent-4-enyl Glycosides
Glucal derivatives, which are unsaturated carbohydrates featuring a double bond between carbons C1 and C2, are highly useful synthetic intermediates. researchgate.net A facile and high-yielding synthesis of these derivatives can be achieved starting from pent-4-enyl glycosides. lookchem.com This process is a two-step sequence that utilizes the glycosyl bromide formed as described in the previous section.
The methodology involves first converting the pent-4-enyl glycoside into the corresponding anomeric bromide. Specifically, pent-4-enyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside is treated with bromine, which exclusively yields the α-D-glucopyranosyl bromide. lookchem.com
In the second step, the crude glycosyl bromide is subjected to an elimination reaction. Treatment with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), promotes the elimination of HBr across the C1 and C2 positions. This step leads to the formation of the C1-C2 double bond, resulting in the desired glucal derivative, 2,3,4,6-tetra-O-benzyl-D-glucal, in high yield. lookchem.com
The table below outlines the synthetic route from a pent-4-enyl glycoside to a glucal derivative.
| Step | Starting Material/Intermediate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Pent-4-enyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside | Bromine (Br2) | 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide | Not isolated (used in situ) | lookchem.com |
| 2 | 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2,3,4,6-tetra-O-benzyl-D-glucal | 73-80% (over two steps) | lookchem.com |
Mechanistic Studies of Pent 4 Enyl Glycoside Reactivity and Transformations
Mechanisms of Glycosidic Bond Hydrolysis
The hydrolysis of glycosidic bonds is a fundamental reaction in carbohydrate chemistry and biology. khanacademy.org For pent-4-enyl glycosides, mechanistic studies have provided insights into the factors governing this process. researchgate.net The hydrolysis of these glycosides is typically catalyzed by acid, a process that involves protonation of the glycosidic oxygen. khanacademy.orgttu.ee This initial protonation makes the aglycone a better leaving group, facilitating the cleavage of the C1-O bond.
The rate of acid-catalyzed hydrolysis can be influenced by various factors, including the stereochemistry at the anomeric center and the nature of the protecting groups on the sugar ring. ttu.eeresearchgate.net These studies contribute to a broader understanding of glycoside stability and reactivity. researchgate.net
Studies on Electrophilic Addition Reactions
The terminal double bond of the pent-4-enyl group is susceptible to electrophilic addition, a reaction that forms the basis of its use as a versatile glycosyl donor. lasalle.edulibretexts.org A common method involves the use of an iodonium (B1229267) ion (I+), often generated from N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). researchgate.netbeilstein-journals.org
The mechanism begins with the electrophilic attack of the iodonium ion on the double bond, leading to the formation of a cyclic iodonium ion intermediate. nih.gov This is followed by an intramolecular attack by the anomeric oxygen onto the carbon of the newly formed ring. This intramolecular cyclization results in the formation of a tetrahydrofuranyl oxonium ion at the anomeric position, which is an excellent leaving group. nih.govd-nb.info The departure of this leaving group generates a reactive oxocarbenium ion, which can then be attacked by a glycosyl acceptor to form a new glycosidic bond. nih.gov
This electrophile-induced activation strategy is a cornerstone of pentenyl glycoside chemistry, allowing for glycosylations to be performed under mild conditions. beilstein-journals.org The reaction of pent-4-enyl D-glucopyranoside with N-bromosuccinimide in acetonitrile (B52724) provides another example, leading to the formation of an α-D-glucopyranosylacetonitrilium ion. researchgate.netrsc.org This intermediate can then react with other nucleophiles. researchgate.netrsc.org
Investigations into Stereochemical Outcomes of Glycosylation
The stereochemical outcome of a glycosylation reaction is of paramount importance in the synthesis of oligosaccharides. Studies involving pent-4-enyl-D-glucopyranoside donors have been instrumental in understanding and controlling the formation of specific anomeric linkages (α or β). nih.gov
Analysis of Anomeric Selectivity
Anomeric selectivity in glycosylations with pent-4-enyl donors is influenced by several factors, including the reaction conditions, the nature of the promoter, and the protecting groups on the glycosyl donor. nih.govchemrxiv.org When a non-participating group is present at the C-2 position (e.g., a benzyl (B1604629) ether), the intermediate oxocarbenium ion is planar, allowing for nucleophilic attack from either the α or β face. thieme-connect.de This often leads to a mixture of anomeric products. nih.govmdpi.com For instance, the glycosylation of a per-O-benzylated glucose donor often results in a mixture of α/β anomers due to the lack of neighboring group participation. nih.govmdpi.com
Conversely, the choice of solvent can also play a crucial role. For example, the use of dichloromethane (B109758) as a solvent can favor the formation of the α-anomer. rsc.org The stereoselectivity can be highly dependent on a subtle interplay of factors that stabilize one transition state over the other. nih.gov
Role of Neighboring Group Participation
Neighboring group participation is a powerful tool for achieving high stereoselectivity in glycosylation reactions. dalalinstitute.comlibretexts.org When a participating group, such as an acetyl or benzoyl group, is present at the C-2 position of the this compound donor, the formation of the 1,2-trans-glycosidic bond is strongly favored. d-nb.info
Upon activation and departure of the pentenyloxy group, the adjacent acyl group attacks the anomeric center to form a cyclic acyloxonium ion intermediate. nih.govd-nb.info This intermediate shields one face of the molecule, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face. d-nb.info In the case of a D-gluco-configured donor, this results in the exclusive formation of the β-glycoside. mdpi.com This reliable stereocontrol has made pentenyl glycosides with participating C-2 protecting groups highly valuable in oligosaccharide synthesis.
The Armed/Disarmed Concept and Reactivity Modulation
The concept of "armed" and "disarmed" glycosyl donors, introduced by Fraser-Reid, provides a powerful strategy for controlling the reactivity of pentenyl glycosides. researchgate.netmdpi.com This principle is based on the electronic effects of the protecting groups on the sugar ring. researchgate.net
Glycosyl donors with electron-donating protecting groups, such as benzyl ethers, at the C-2 position are considered "armed." These groups enhance the reactivity of the donor by stabilizing the intermediate oxocarbenium ion. researchgate.net In contrast, donors with electron-withdrawing protecting groups, like acetyl or benzoyl esters, at C-2 are "disarmed." researchgate.net These groups destabilize the oxocarbenium ion, making the donor less reactive. researchgate.net
This difference in reactivity allows for chemoselective glycosylations, where an armed donor can be activated and react with a disarmed acceptor without the acceptor self-condensing. researchgate.netbeilstein-journals.org For example, an armed this compound with benzyl ethers can be selectively activated with NIS/TfOH in the presence of a disarmed acceptor bearing benzoyl esters. beilstein-journals.org This strategy has been widely exploited for the efficient synthesis of complex oligosaccharides. researchgate.net
Exploration of the Anomeric Effect and Related Stereoelectronic Phenomena
The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the steric hindrance. scripps.eduwikipedia.org This effect arises from a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. wikipedia.org
In the context of this compound, the anomeric effect influences the conformational equilibrium of the molecule and the stereochemical outcome of its reactions. researchgate.net For example, the thermodynamically favored α-anomer is often the result of the anomeric effect. thieme-connect.de
Studies on the reactions of this compound have also provided insights into related stereoelectronic effects. For instance, the reaction of both α- and β-anomers of pent-4-enyl D-glucopyranoside with N-bromosuccinimide in acetonitrile leads to the stereospecific formation of the α-D-glucopyranosylacetonitrilium ion. researchgate.netrsc.org This result was noted to be in contrast to what might be predicted by the "reverse anomeric effect," a proposed but debated phenomenon. researchgate.net These investigations highlight the complex interplay of stereoelectronic forces that govern the reactivity and conformational preferences of glycosides.
Experimental Evidence for the Reverse Anomeric Effect
The anomeric effect describes the thermodynamic preference for an axial orientation of a heteroatomic substituent at the anomeric carbon of a pyranose ring. wikipedia.org The "reverse anomeric effect" is a proposed phenomenon where, under certain circumstances, an equatorial orientation is favored due to electrostatic interactions, particularly when a positively charged group is present at the anomeric center. researchgate.netnih.gov
Studies on this compound have provided a platform to probe this effect. In one key experiment, both the α- and β-anomers of a pent-4-enyl D-glucopyranoside derivative were reacted with N-bromosuccinimide in dry acetonitrile. rsc.org This reaction was designed to generate a cyclic α-D-glucopyranosylacetonitrilium ion intermediate. According to the reverse anomeric effect theory, the β-anomer should have reacted to form a β-ion, and the α-anomer an α-ion. However, both anomers stereospecifically produced the α-D-glucopyranosylacetonitrilium ion. rsc.org This outcome contradicts the predictions of the reverse anomeric effect and suggests that other factors may be more influential in determining the stereochemical outcome of such reactions. researchgate.netrsc.org
Influence of Substituent Effects on Reactivity
The reactivity of pent-4-enyl glycosides is significantly influenced by the nature of the protecting groups on the sugar ring, a concept central to the "armed/disarmed" strategy in oligosaccharide synthesis. researchgate.netresearchgate.net "Armed" glycosyl donors, typically those with electron-donating protecting groups (like ethers) at the C-2 position, are more reactive than "disarmed" donors, which have electron-withdrawing groups (like esters) at C-2. researchgate.netbeilstein-journals.org
This difference in reactivity is attributed to both inductive and torsional effects. libretexts.orgnih.gov Electron-withdrawing groups decrease the electron density at the anomeric center, making the glycoside less susceptible to activation. libretexts.orgnih.gov Conversely, electron-donating groups increase the electron density, facilitating the formation of the reactive intermediate. libretexts.org
The "armed/disarmed" principle allows for the selective activation of an armed donor in the presence of a disarmed acceptor, enabling regioselective and stereoselective glycosidic bond formation. researchgate.net For instance, a pent-4-enyl glycoside with a benzyl ether at C-2 (armed) will react preferentially over one with a benzoate (B1203000) ester at C-2 (disarmed). researchgate.net This strategy has been instrumental in the synthesis of complex oligosaccharides. researchgate.netresearchgate.net The choice of protecting groups can also influence the stereochemical outcome of the glycosylation reaction. beilstein-journals.orgnih.gov
Table 1: Influence of C-2 Substituents on Pent-4-enyl Glycoside Reactivity
| C-2 Substituent | Classification | Reactivity |
| O-Benzyl (ether) | Armed | High |
| O-Acetyl (ester) | Disarmed | Low |
| O-Benzoyl (ester) | Disarmed | Low |
This table illustrates the general principle of the armed/disarmed concept based on the electronic nature of the C-2 protecting group.
Radical Reaction Mechanisms Involving the Pent-4-enyl Group
The terminal double bond of the pent-4-enyl group provides a handle for initiating radical reactions, offering alternative pathways for forming carbon-carbon bonds. researchgate.net One common application is the thiol-ene reaction, where a thiol is added across the double bond in the presence of a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net
This reaction has been used to attach various functionalized spacers to the glycoside, creating neoglycoconjugates. researchgate.net Studies have shown that this radical addition is compatible with both unprotected and fully protected pent-4-enyl glycosides. For example, pent-4-enyl β-D-glucopyranoside and its peracetylated and perbenzylated derivatives all undergo efficient thiol-ene reactions with a range of thiols. researchgate.net It was noted, however, that yields were generally lower with benzyl-protected sugars, possibly due to the involvement of the benzylic carbons in side reactions. researchgate.net
Another significant radical reaction involving the pent-4-enyl group is intramolecular cyclization. Radical cyclization can lead to the formation of bicyclic systems, which can then be further transformed into densely functionalized carbocycles. researchgate.netresearchgate.net For instance, radical cyclization of 2-deoxy-2-iodohexopyranosides containing a C-6 olefinic trap can produce oxabicyclo[2.2.1] systems. researchgate.net These reactions highlight the versatility of the pent-4-enyl group in synthetic carbohydrate chemistry, extending beyond its role as a leaving group in glycosylation. csic.es
Kinetic Isotope Effect Studies in Glycosylation Processes
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the transition state structures of chemical reactions. nih.govacs.org In the context of glycosylation, primary 13C KIEs at the anomeric position can help distinguish between associative (SN2-like) and dissociative (SN1-like) mechanisms. nih.govnih.gov
By measuring the isotopic fractionation at natural abundance using high-field NMR spectroscopy, researchers can gain insight into the degree of bond breaking and bond making in the transition state. nih.gov For several glycosylation reactions studied, including those forming β-mannopyranosides and both α- and β-glucopyranosides, the experimental KIE values were consistent with an associative displacement of an intermediate covalent glycosyl triflate. nih.govnih.gov This suggests a transition state with significant SN2 character, where the nucleophile attacks as the leaving group departs. nih.gov
However, for the formation of α-mannopyranosides, the experimentally determined KIE was significantly different from that computed for an associative pathway. nih.govnih.gov This finding strongly suggests a more dissociative mechanism, approaching the intermediacy of a discrete glycosyl oxocarbenium ion. nih.govnih.gov These studies reveal that glycosylation reactions can proceed through a continuum of mechanisms, from associative to dissociative, depending on the specific donor, acceptor, and reaction conditions. scispace.comrsc.org
Table 2: Representative Kinetic Isotope Effect (KIE) Data in Glycosylation
| Glycosylation Product | Proposed Mechanism | KIE (¹³C) Evidence |
| β-Mannopyranoside | Associative (SN2-like) | Agreement between experimental and computed values for an associative pathway. nih.govnih.gov |
| α-Glucopyranoside | Associative (SN2-like) | Agreement between experimental and computed values for an associative pathway. nih.govnih.gov |
| β-Glucopyranoside | Associative (SN2-like) | Agreement between experimental and computed values for an associative pathway. nih.govnih.gov |
| α-Mannopyranoside | Dissociative (SN1-like) | Significant deviation between experimental and computed values for an associative pathway. nih.govnih.gov |
This table summarizes the mechanistic insights gained from KIE studies for different glycosylation products, highlighting the divergence in the proposed transition states.
Advanced Applications in Oligosaccharide Synthesis and Glycoconjugate Development
Pent-4-enyl-D-glucopyranoside as a Glycosyl Donor in Complex Oligosaccharide Synthesis
The synthesis of complex oligosaccharides is a challenging field that requires precise control over the formation of glycosidic linkages. This compound has proven to be an effective glycosyl donor, a molecule that provides the sugar unit in a glycosylation reaction. epdf.pub The pentenyl group can be activated under specific conditions to facilitate the coupling with a glycosyl acceptor, which is another sugar molecule with a free hydroxyl group.
Strategies for Convergent and Linear Oligosaccharide Assembly
Oligosaccharides can be assembled using two main strategies: linear synthesis and convergent synthesis. nih.govscholarsresearchlibrary.com In linear synthesis, sugar units are added one by one to a growing chain. nih.gov A convergent synthesis, on the other hand, involves the preparation of smaller oligosaccharide fragments which are then coupled together to form the final, larger molecule. scholarsresearchlibrary.com This latter approach is often more efficient for the synthesis of large and complex oligosaccharides. scholarsresearchlibrary.com
This compound is well-suited for both strategies. In linear synthesis, it can be used as a glycosyl donor in a stepwise manner. For convergent approaches, the pentenyl group's stability to a variety of reaction conditions used for protecting group manipulations makes it an ideal temporary protecting group for the anomeric center. csic.es This allows for the synthesis of oligosaccharide fragments that can later be activated for coupling. For instance, a disaccharide with a pentenyl group can be synthesized and then used as a donor to react with another monosaccharide or oligosaccharide acceptor. This modularity is a key advantage in the efficient construction of complex carbohydrate structures. csic.es
The utility of pent-4-enyl glycosides extends to solid-phase oligosaccharide synthesis, where the sugar is attached to a solid support. The Seeberger group developed a method using an octenediol linker on a solid support which, after carbohydrate elongation, can be cleaved to yield an n-4-pentenyl glycoside. mdpi.com
Applications in Stereoselective Glycosylation
A major challenge in oligosaccharide synthesis is controlling the stereochemistry of the newly formed glycosidic bond, which can be either α or β. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions.
This compound has been instrumental in achieving stereoselective glycosylation. For example, the reaction of both α- and β-anomers of pent-4-enyl D-glucopyranoside with N-bromosuccinimide in acetonitrile (B52724) leads to the stereospecific formation of the α-D-glucopyranosylacetonitrilium ion. epdf.pubresearchgate.netresearchgate.netresearchgate.netethernet.edu.etresearchgate.netresearchgate.netethernet.edu.et This intermediate can then react with a nucleophile, such as 2-chlorobenzoic acid, to yield an α-linked product. epdf.pubresearchgate.netresearchgate.netresearchgate.netethernet.edu.etresearchgate.netresearchgate.netethernet.edu.et This demonstrates the ability to direct the stereochemical outcome of the glycosylation towards the α-anomer. The Fraser-Reid group first introduced n-4-pentenyl glycosides in 1988, noting that while their initial synthesis resulted in a mixture of anomers, it opened the door for exploring the "arm-disarm" concept in glycosylation. mdpi.com
Furthermore, the choice of protecting groups on the sugar ring can influence the stereoselectivity. For instance, a participating group at the C-2 position, such as an acetyl or benzoyl group, can direct the formation of a 1,2-trans-glycosidic bond (a β-linkage in the case of glucose). In contrast, a non-participating group at C-2, like a benzyl (B1604629) ether, often leads to the formation of the 1,2-cis-glycosidic bond (an α-linkage). The versatility of this compound allows for the use of a wide range of protecting group strategies to achieve the desired stereochemical outcome.
Development of Spacer Functionalities for Neo-Glycoconjugates
Neo-glycoconjugates are synthetic molecules in which a carbohydrate is attached to a non-carbohydrate moiety, such as a protein, lipid, or polymer. These molecules are valuable tools for studying carbohydrate-mediated biological processes. The pentenyl group of this compound serves as a convenient handle for the attachment of various spacer functionalities, which act as a bridge between the sugar and the non-carbohydrate part. researchgate.net
Design and Synthesis of Bifunctional Linkers
The terminal double bond of the pentenyl group can be readily modified through various chemical reactions, such as ozonolysis, hydroboration-oxidation, and thiol-ene coupling. These reactions allow for the introduction of a wide range of functional groups, such as aldehydes, carboxylic acids, amines, and thiols. This versatility enables the design and synthesis of bifunctional linkers with specific properties. For example, a linker can be designed to have a certain length and flexibility to ensure proper presentation of the carbohydrate for recognition by proteins.
Preparation of Glycosylated Micelles and Liquid Crystalline Phases
The ability to introduce lipid-like tails onto this compound through modification of the pentenyl group has led to the synthesis of glycolipids. These synthetic glycolipids can self-assemble in aqueous solutions to form organized structures such as micelles and liquid crystalline phases. researchgate.net
Glycosylated Micelles: These are spherical aggregates with a hydrophobic core and a hydrophilic carbohydrate-decorated surface. They can be used as drug delivery systems or as mimetics of the cell surface for studying carbohydrate-protein interactions. researchgate.net
Liquid Crystalline Phases: These are states of matter that have properties between those of a conventional liquid and those of a solid crystal. Glycolipids derived from this compound can form various liquid crystalline phases, such as lamellar, cubic, and hexagonal phases, depending on the structure of the glycolipid and the conditions. researchgate.net These phases are of interest for their potential applications in materials science and for studying biological membranes. researchgate.net
Synthesis of Enantiopure Chemical Entities
The chirality of carbohydrates makes them attractive starting materials for the synthesis of other enantiopure molecules. This compound, with its well-defined stereochemistry, can be used as a chiral template to synthesize non-carbohydrate molecules with high enantiomeric purity.
Novel Synthetic Routes to N-α-Linked Glycoproteins
The synthesis of N-linked glycopeptides, where a glycan is attached to the amide nitrogen of an asparagine residue, is a significant challenge in bioorganic chemistry. Pent-4-enyl glycosides, including this compound, have proven to be effective synthons for forging this crucial α-glycosidic linkage. basicmedicalkey.comacs.org
A notable method involves the use of stable and easily handled pent-4-enyl glycosides as glycosyl donors in reactions with peptide fragments. basicmedicalkey.com The process is not a direct C-N bond formation with the asparagine side chain. Instead, in a key mechanistic step, the nitrogen atom incorporated into the anomeric carbon of the final N-glycosylation product is sourced from the reaction solvent, acetonitrile. basicmedicalkey.com This transformation proceeds through a proposed α-acetonitrilium ion intermediate, which dictates the high α-selectivity observed in the product. basicmedicalkey.com While thioglycosides might offer higher yields in similar reactions, the pent-4-enyl glycoside route remains a valuable strategy for constructing these complex biomolecules. basicmedicalkey.com Research has demonstrated that these glycosyl donors are efficient for the promoter-mediated assembly of N-α-linked glycoproteins. acs.org
Integration into Nanomaterial Synthesis and Functionalization
The functionalization of nanomaterials with carbohydrates is a rapidly growing field, aiming to create biocompatible and targeted systems for diagnostics and drug delivery. The pent-4-enyl group of this compound offers a convenient handle for covalent attachment to material surfaces, particularly gold nanoparticles.
Development of Gold Nanoparticle Scaffolds
Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical and electronic properties. mdpi.com Modifying their surface with carbohydrates like glucose enhances their biocompatibility and water dispersibility. researchgate.net this compound is an excellent precursor for this purpose. The terminal double bond of the pentenyl group can be readily functionalized to create a linkage point to the gold surface.
A common strategy involves the transformation of the alkene into a thiol. This is achieved through a radical thiol-ene reaction, where the pent-4-enyl glycoside is reacted with a thiol-containing reagent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net This conversion results in a derivative such as O-(5'-thiopentyl)-β-D-glucopyranoside, which can then be used to prepare stable, glucose-coated gold nanoparticles. researchgate.net The sulfur atom of the thiol group forms a strong dative bond with the gold surface, creating a self-assembled monolayer of the carbohydrate on the nanoparticle. These functionalized AuNPs can be integrated into larger structures, such as electrospun nanofibrous scaffolds, to create advanced materials for applications like bone tissue engineering. nih.govbiorxiv.org
Table 1: Thiol-ene Reaction for Functionalization of Pent-4-enyl Glycosides This table is interactive. You can sort and filter the data.
| Glycoside Precursor | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pent-4-enyl β-D-glucopyranoside | Thiol derivative | Thioether glycoside | 59-97 | researchgate.net |
| Peracetylated pent-4-enyl β-D-glucopyranoside | Thiol derivative | Thioether glycoside | 59-97 | researchgate.net |
| Perbenzylated pent-4-enyl β-D-glucopyranoside | Thiol derivative | Thioether glycoside | 59-97 | researchgate.net |
Utility in Vaccine Construct Research through Anomeric O-Functionalization
The development of synthetic vaccines based on carbohydrate antigens is a major goal in immunology. nih.gov A key step in creating these vaccines is the covalent conjugation of a specific carbohydrate antigen to a carrier protein, which enhances the immune response. Anomeric O-functionalization using linkers like the pent-4-enyl group is a cornerstone of this strategy. nih.govnih.gov
The pent-4-enyl linker, first introduced by Fraser-Reid in 1988, provides a stable yet chemically accessible tether at the anomeric position. nih.gov In the synthesis of carbohydrate-based vaccines, an oligosaccharide antigen is first prepared with a pent-4-enyl glycoside at its reducing end. This terminal alkene can then be selectively cleaved under mild conditions, such as ozonolysis, to generate an aldehyde. nih.gov This aldehyde group can subsequently be coupled to amine residues (e.g., lysine) on a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), through reductive amination. nih.gov This process results in a fully synthetic glycoconjugate vaccine ready for immunological evaluation. nih.gov This approach has been successfully applied in the total synthesis of complex antigens like the tumor-associated antigen Globo H. nih.gov
Table 2: Key Steps in Vaccine Construct Synthesis using Pent-4-enyl Linker This table is interactive. You can sort and filter the data.
| Step | Reaction | Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1 | Glycosylation | Pent-4-en-1-ol | Install the functional linker | nih.gov |
| 2 | Ozonolysis | O₃, then a reducing agent | Cleave alkene to form an aldehyde | nih.gov |
| 3 | Reductive Amination | Carrier Protein (e.g., KLH), NaBH₃CN | Conjugate carbohydrate to protein | nih.gov |
Applications in Nodulation Factor Synthesis
Nodulation factors (Nod factors) are lipo-chitooligosaccharides produced by soil bacteria (Rhizobia) that initiate the formation of nitrogen-fixing nodules on the roots of leguminous plants. acs.org Their complex structure makes their chemical synthesis a formidable task. Pent-4-enyl glycosides have been instrumental as precursors in the convergent and stereocontrolled synthesis of these vital signaling molecules. acs.org
In the total synthesis of NodRf-III, a Nod factor from Rhizobium fredii, researchers utilized a tetrachlorophthalimido (TCP)-protected n-pentenyl glucosaminide building block. acs.org The pent-4-enyl group serves as a stable protecting group for the anomeric center throughout multiple synthetic steps, including the crucial deprotection of the phthalimide (B116566) group to free the amine for fatty acid acylation. acs.org The pent-4-enyl group withstands conditions such as treatment with excess amine and methanolic sodium methoxide, which are required for other transformations. acs.org Its stability prevents decomposition of the sensitive oligosaccharide backbone. Once the lipo-chitooligosaccharide is fully assembled, the pent-4-enyl glycoside can be activated for further reactions if needed, demonstrating its role as both a protective group and a latent glycosyl donor. acs.org
Analytical and Computational Methodologies in Research on Pent 4 Enyl D Glucopyranoside
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including glycosides. ethernet.edu.et Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Pent-4-enyl-D-glucopyranoside and its derivatives. researchgate.netnih.gov
¹H NMR provides data on the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). For glycosides, the chemical shift and coupling constant of the anomeric proton (H-1) are particularly diagnostic for determining the stereochemistry (α or β) of the glycosidic bond.
¹³C NMR complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule, offering direct insight into the carbon skeleton.
While detailed, assigned spectra for the unprotected this compound are not commonly published, the analysis is frequently performed on its peracetylated derivative, Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. The acetyl groups enhance solubility in common NMR solvents like deuterochloroform (CDCl₃) and provide sharp, well-resolved signals. rsc.org
Table 1: ¹H NMR Data for Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside in CDCl₃ rsc.org This table displays data for the acetylated derivative of the target compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| OCH₂CH₂CH₂CH=CH₂ | 5.78 | ddt, J = 17.0, 10.1, 6.7 |
| H-2, H-3, H-4, OCH₂CH₂CH₂CH=CH₂ | 5.36-4.87 | m |
| H-1 (anomeric) | 4.49 | d, J = 7.9 |
| H-6 | 4.36-4.03 | m |
| OCHₐCH₂CH₂CH=CH₂ | 3.97-3.82 | m |
| H-5 | 3.69 | ddd, J = 9.5, 4.5, 2.4 |
| OCH♭CH₂CH₂CH=CH₂ | 3.58-3.39 | m |
| CH₃C=O | 2.09 | s |
| CH₃C=O | 2.05 | s |
| CH₃C=O | 2.03 | s |
| CH₃C=O | 2.01 | s |
| OCH₂CH₂CH₂CH=CH₂ | 1.80-1.59 | m |
| OCH₂CH₂CH₂CH=CH₂ | 1.43-1.24 | m |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. ethernet.edu.etethz.ch High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. rsc.org
Several ionization techniques are employed for the analysis of glycosides:
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like glycosides. It often produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. rsc.orgrsc.org
Fast Atom Bombardment (FAB): Another soft ionization technique that has been historically used for the analysis of carbohydrates and their derivatives. acs.org
The analysis of this compound and its derivatives typically involves these methods to confirm their identity post-synthesis or isolation.
Table 2: Mass Spectrometry Data for this compound and its Acetylated Derivative
| Compound | Formula | Mass Type | Calculated (m/z) | Observed (m/z) | Ionization Method | Source |
| This compound | C₁₁H₂₀O₆ | Exact Mass | 248.1260 | - | - | echemi.com |
| Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | C₁₉H₂₈O₁₀ | [M+Na]⁺ | 439.16 | 439.29 | ESI | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Chromatographic Methods for Separation and Purity Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a non-volatile, polar compound like this compound, liquid chromatography methods are paramount for both purification and analysis.
Flash chromatography is a preparative column chromatography technique that utilizes pressure to speed up the flow of the mobile phase through the stationary phase. It is a standard and efficient method for purifying synthetic compounds like this compound and its derivatives from reaction mixtures. acs.org
The typical setup involves a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is pushed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For glycosides, solvent systems often consist of mixtures of ethyl acetate (B1210297) and petroleum ether or dichloromethane (B109758) and methanol (B129727), with the polarity adjusted to achieve optimal separation. rsc.orgacs.org The purification of pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, for example, is achieved using flash column chromatography with a mobile phase of ethyl acetate and petroleum ether. rsc.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. rsc.org A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, usually silica gel.
In the context of research on this compound, TLC is used to follow its synthesis, for instance, by comparing the spot of the reaction mixture to the spots of the starting materials and the expected product. nih.gov The separation is based on the same principles as column chromatography. After the plate is developed in a sealed chamber with a suitable solvent system, the separated spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent (like potassium permanganate (B83412) or sulfuric acid solutions) followed by heating. rsc.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for each compound in a given TLC system and helps in its identification. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com However, its direct application to the analysis of intact glycosides like this compound is challenging.
Glycosides are typically non-volatile and thermally labile due to their multiple polar hydroxyl groups. These properties make them unsuitable for direct injection into a gas chromatograph, which requires analytes to be vaporized at high temperatures. mostwiedzy.pl To overcome this limitation, glycosides are usually chemically modified through a process called derivatization prior to GC-MS analysis. Derivatization replaces the polar -OH groups with less polar, more volatile groups (e.g., trimethylsilyl (B98337) ethers or acetyl esters). This process increases the volatility and thermal stability of the analyte, allowing it to be analyzed by GC-MS. While a powerful tool for certain classes of natural products, the requirement for derivatization makes GC-MS a less direct method for analyzing this compound compared to LC-MS.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. This method is crucial for monitoring reaction progress during synthesis and for assessing the purity of the final product. rsc.organatrace.com
In a typical application, a synthesized batch of Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside was purified using flash column chromatography, with its purity confirmed by techniques including HPLC. rsc.org The retention factor (Rf), a measure related to the principles of chromatography, was determined to be 0.48 in a solvent system of petroleum ether and ethyl acetate (1.75/1). rsc.org
The conditions for HPLC analysis are critical and are tailored to the specific compound. For related glycosides, isocratic methods with a C18 reverse-phase column are common. anatrace.comijper.org A mobile phase, such as a mixture of methanol and aqueous triethylamine, is passed through the column at a constant flow rate. ijper.org Detection is often achieved using a UV detector at a specific wavelength. ijper.org While specific HPLC parameters for the parent this compound are not detailed in the provided context, the analysis of its acetylated form demonstrates the utility of this technique in ensuring the chemical integrity of the compound.
Optical and Chiroptical Measurements
Optical rotation is a key characteristic for chiral molecules like this compound, providing insight into its stereochemistry.
The specific rotation, [α]D, is a fundamental physical constant for optically active compounds. libretexts.orgwikipedia.org It is measured using a polarimeter, where plane-polarized light (typically at the sodium D-line, 589.6 nm) is passed through a solution of the compound. libretexts.orgwikipedia.org The extent and direction of the rotation of this light are dependent on the compound's structure, concentration, the path length of the sample tube, temperature, and the solvent used. wikipedia.org
For Pent-4-enyl 2,3,4-tri-O-benzyl-6-O-[2,3,4,6-tetra-O-benzyl-α/β-d-glucopyranosyl]-α-d-glucopyranoside, a related complex derivative, a specific rotation value of +14.6° was recorded in chloroform (B151607) at 25°C. acs.org This value is critical for confirming the enantiomeric purity and stereochemical configuration of the synthesized molecule. Compounds that rotate light clockwise are termed dextrorotary (+), while those that rotate it counterclockwise are levorotary (-). wikipedia.org
Elemental and Compositional Analysis
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. This technique is fundamental for confirming the identity of a newly synthesized compound. For a derivative, 5-(acetylthio)pentyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, the elemental analysis yielded results that were in close agreement with the calculated theoretical values, thus confirming its composition. rsc.org
Table 1: Elemental Analysis Data for a Derivative
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon | 51.21 | 51.19 |
| Hydrogen | 6.55 | 6.55 |
| Sulfur | 6.51 | 6.53 |
Data sourced from a study on a related acetylated mannopyranoside derivative. rsc.org
Advanced Structural Characterization (e.g., X-ray Crystallography)
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It works by diffracting a beam of X-rays off a single crystal of the material. wikipedia.org The resulting diffraction pattern allows for the calculation of electron density within the crystal, revealing the positions of atoms and the nature of their chemical bonds. wikipedia.org
While a specific X-ray crystal structure for this compound itself was not found in the provided search results, the technique has been extensively used to characterize related glycosides and complex organic molecules. ugr.esresearchgate.netresearchgate.net For instance, the crystal structure of a diosgenyl N,O-protected glucopyranoside was determined, providing detailed information about its molecular geometry and intermolecular interactions. researchgate.net This highlights the potential of X-ray crystallography to provide an unambiguous structural proof for this compound, should a suitable single crystal be obtained. wikipedia.orgutah.edu
Computational Chemistry and Theoretical Modeling
Computational methods are increasingly used to complement experimental data, providing insights into molecular behavior and properties that can be difficult to observe directly.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. akavatx.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, such as conformational changes and interactions with solvent molecules. akavatx.commetu.edu.tr
In the context of carbohydrates like D-glucose, MD simulations have been employed to investigate their behavior in aqueous solutions. metu.edu.tr These simulations can calculate properties such as hydrogen bonding patterns between the sugar and water molecules, the radial distribution of water around the sugar, and diffusion coefficients. metu.edu.tr Such studies have revealed, for example, that the β-anomer of glucose orients water molecules with the highest density compared to other tautomers. metu.edu.tr
While specific MD simulation studies on this compound were not identified, this methodology is highly applicable. It could be used to predict its conformational preferences, its interactions with water or other solvents, and its dynamic behavior, which are crucial for understanding its role in biological systems or as a synthetic building block. researchgate.netjppres.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool in carbohydrate chemistry, offering valuable insights into the electronic structure, stability, and reactivity of glycosidic compounds, including this compound. This quantum mechanical method calculates the electron density of a molecule to determine its energy and other properties, providing a balance between accuracy and computational cost that is well-suited for molecules of this size. researchgate.net
In the study of glycosides, DFT calculations are frequently employed to elucidate reaction mechanisms, predict conformational preferences, and understand the nature of non-covalent interactions. A common approach involves geometry optimization of the molecule using a specific functional, such as B3LYP, paired with a basis set like 6-311++G**. nih.gov The B3LYP hybrid functional is widely used due to its proven accuracy for a range of chemical systems. researchgate.netgithub.io The choice of basis set is crucial, with larger sets like def2-TZVP providing more accurate results for single-point energy calculations after initial geometry optimization with a smaller set like def2-SVP. github.io
For instance, DFT has been utilized to investigate the antioxidant properties of phenolic glycosides by calculating descriptors such as bond dissociation enthalpy (BDE), ionization potential, and electron affinity. nih.govnih.gov These calculations help to understand the radical scavenging mechanisms, such as sequential proton loss single electron transfer (SPLET). nih.gov In the context of this compound, DFT could be used to model its behavior in various chemical reactions, such as glycosylations. The calculations can help determine the stability of intermediates and transition states, shedding light on the stereochemical outcomes of these reactions. bohrium.comulisboa.pt
The application of DFT is not limited to isolated molecules. Implicit solvent models, like the Polarizable Continuum Model (PCM) or the SMD model, are often incorporated to simulate the effect of the solvent environment on the molecule's properties and reactivity, which is crucial for comparing computational results with experimental data obtained in solution. nih.govgithub.io
Table 1: Common Functionals and Basis Sets in DFT Calculations for Glycosides
| Component | Examples | Purpose | References |
| Functional | B3LYP, PBE, M06-2X | Approximates the exchange-correlation energy | nih.govgithub.ioarabjchem.org |
| Basis Set | 6-31G*, 6-311++G**, def2-SVP, def2-TZVP | Describes the atomic orbitals of the system | nih.govgithub.ioarabjchem.org |
| Solvent Model | PCM, SMD | Accounts for the influence of the solvent | nih.govgithub.io |
Prediction of Reactivity and Conformational Preferences
Computational methods, particularly DFT, play a significant role in predicting the reactivity and conformational preferences of this compound. The reactivity of a glycoside is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms.
The conformational landscape of pyranose rings, such as the glucopyranoside unit in this compound, is complex, with various chair, boat, and skew conformations being possible. ethernet.edu.etnih.gov Computational modeling allows for the exploration of these conformations and the determination of their relative energies. By identifying the lowest energy conformations, researchers can predict the most likely shapes the molecule will adopt in solution. This is crucial as the orientation of the pentenyl aglycone and the hydroxyl groups on the sugar ring can significantly influence the molecule's reactivity. For example, the accessibility of the double bond in the pentenyl group for electrophilic attack will depend on its spatial orientation relative to the bulky sugar moiety.
DFT calculations can be used to generate potential energy surfaces for the rotation around the glycosidic bond, providing insight into the preferred orientations of the aglycone. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis, often performed as part of a DFT study, can reveal details about stereoelectronic effects, such as the anomeric effect, which are known to influence the conformation and reactivity of glycosides. researchgate.net
The prediction of reactivity also extends to modeling chemical reactions. For instance, in glycosylation reactions, the "armed-disarmed" strategy, where the reactivity of a glycosyl donor is modulated by the choice of protecting groups, can be rationalized and predicted using computational models. iupac.orgacs.org By calculating the energies of the reactants, intermediates, and products, a reaction energy profile can be constructed. This profile can help in understanding why certain reaction pathways are favored over others and can guide the design of more efficient synthetic routes.
Molecular dynamics (MD) simulations, often using force fields derived from or validated by quantum mechanical calculations, provide another avenue for studying the conformational dynamics of this compound over time. nih.gov These simulations can reveal how the molecule explores its conformational space and how its structure fluctuates in a solvent environment, offering a more dynamic picture of its behavior than static DFT calculations alone.
Table 2: Computational Approaches for Predicting Reactivity and Conformation
| Methodology | Application | Key Insights | References |
| DFT Geometry Optimization | Finding stable conformers | Relative energies of chair, boat, and skew forms | ethernet.edu.etnih.gov |
| Potential Energy Surface Scans | Analyzing bond rotations | Preferred orientation of the aglycone | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Investigating electronic effects | Understanding the anomeric effect | researchgate.net |
| Reaction Energy Profiling | Modeling chemical reactions | Predicting reaction pathways and stereoselectivity | github.iobohrium.com |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics | Time-dependent behavior in solution | nih.gov |
Future Directions and Emerging Research Perspectives
Advancements in Chemoselective Glycosylation Strategies
The development of chemoselective glycosylation strategies remains a cornerstone of carbohydrate chemistry, with Pent-4-enyl-D-glucopyranoside and related pentenyl glycosides playing a significant role. A key concept in this area is the "armed-disarmed" strategy, where an electronically activated "armed" glycosyl donor, such as a benzylated pentenyl glycoside, is selectively activated over an electronically deactivated "disarmed" acceptor. thieme-connect.deiupac.org This allows for controlled, stepwise oligosaccharide synthesis. thieme-connect.dersc.org Researchers are continuously seeking to refine this approach by developing new promoters and understanding the subtle electronic and steric effects of protecting groups that govern reactivity. rsc.org
Future advancements are expected to focus on expanding the toolbox of orthogonal protecting groups and activating systems. This will enable more complex and convergent one-pot syntheses of oligosaccharides. rsc.orgresearchgate.net For instance, the selective activation of n-pentenyl orthoesters (NPOEs) over other n-pentenyl donors has been shown to allow for regioselective glycosylations. nih.gov The development of new catalytic systems, including those based on transition metals like gold or mercury, is also a promising avenue for activating pentenyl-type glycosides under mild conditions. researchgate.netnih.govacs.org These catalysts can offer different reactivity profiles and selectivities compared to traditional electrophilic activators like N-iodosuccinimide (NIS) and triflic acid (TfOH). canada.canih.gov
A significant challenge lies in achieving high stereoselectivity, particularly for the formation of challenging 1,2-cis glycosidic linkages. nih.gov Future strategies will likely involve the development of novel participating groups at the C-2 position or the use of specific solvents and additives that can influence the stereochemical outcome of the glycosylation reaction. rsc.org The ultimate goal is to create a predictable and programmable platform for the synthesis of any desired oligosaccharide, with pentenyl glycosides serving as versatile building blocks. thieme-connect.dersc.org
Exploration of Novel Reaction Pathways and Functionalizations
The terminal double bond of the pentenyl aglycon offers a versatile handle for a wide range of chemical transformations, opening up novel reaction pathways and functionalizations beyond its role in glycosylation. researchgate.netresearchgate.net This allows for the conversion of this compound into a variety of valuable derivatives.
One area of active research is the functionalization of the double bond to introduce spacers or linkers. researchgate.net For example, the thiol-ene reaction has been successfully employed to attach various thiol-containing molecules to the pentenyl group, creating thioether-linked glycosides. researchgate.net This method is compatible with a range of protecting groups on the sugar moiety. researchgate.net Other transformations, such as epoxidation, dihydroxylation, and ozonolysis, can be used to introduce different functionalities at the terminus of the aglycon.
Furthermore, the pentenyl group can serve as a precursor to other reactive functionalities. For instance, bromination of the double bond followed by elimination can be used to synthesize glycals, which are important intermediates in carbohydrate chemistry. chemicalbook.com The unique reactivity of the pentenyl group also allows for its use in cycloaddition reactions, such as [2+2] photocycloadditions, to create complex carbocyclic structures fused to the carbohydrate. tum.de
Researchers are also exploring the use of pentenyl glycosides in the synthesis of neoglycoconjugates, where the carbohydrate is attached to proteins, lipids, or other molecules. researchgate.net The functionalized pentenyl linker can be used to conjugate the sugar to these biomolecules, providing tools for studying carbohydrate-protein interactions and other biological processes. researchgate.net The development of new, efficient, and selective methods for the transformation of the pentenyl group will continue to expand the synthetic utility of this compound.
Deepening Mechanistic Understanding of Complex Carbohydrate Transformations
A thorough understanding of reaction mechanisms is crucial for the rational design of new and improved glycosylation methods. For pentenyl glycosides, the activation mechanism involves the electrophilic addition of a promoter, typically a source of a halonium ion like N-iodosuccinimide (NIS), to the terminal double bond. canada.canih.gov This is followed by an intramolecular cyclization of the anomeric oxygen onto the resulting halonium ion, forming a tetrahydrofuran (B95107) ring and activating the anomeric carbon for nucleophilic attack by a glycosyl acceptor. canada.canih.gov
However, the process is more complex than this simple picture suggests. The initial steps of halogenation and cyclization are reversible, which can lead to sluggish activation. rsc.orgrsc.org Recent studies have focused on developing more potent activators, such as bromodiethylsulfonium bromopentachloroantimonate (BDSB), which can promote efficient glycosylation by intercepting the glycosyl intermediate and preventing equilibration. rsc.orgrsc.org
Computational studies are also being employed to gain deeper insights into the transition states and intermediates involved in pentenyl glycoside activation. iupac.org These studies can help to explain the observed stereoselectivities and reactivity differences between various armed and disarmed donors. iupac.org For example, theoretical calculations have been used to rationalize why ether-type protecting groups (arming) lead to more reactive donors than ester-type groups (disarming). iupac.org
Future research will likely focus on elucidating the precise role of the promoter, solvent, and protecting groups in influencing the reaction pathway and stereochemical outcome. rsc.orgtandfonline.com A more detailed mechanistic understanding will enable chemists to fine-tune reaction conditions to achieve higher yields and selectivities, paving the way for the synthesis of increasingly complex and biologically relevant glycans.
Expanding Applications in Chemical Biology and Material Science
The versatility of this compound and its derivatives has led to their increasing use in the fields of chemical biology and material science. In chemical biology, these compounds serve as valuable tools for studying the roles of carbohydrates in biological processes. rsc.orgresearchgate.net
The ability to functionalize the pentenyl aglycon allows for the synthesis of neoglycoconjugates, where the carbohydrate is attached to a carrier molecule such as a protein or a lipid. researchgate.net These conjugates can be used to probe carbohydrate-protein interactions, which are crucial in processes like cell recognition, signaling, and immune response. rsc.orgnih.gov For example, glycopolymers prepared from pentenyl glycoside-derived monomers have been shown to bind specifically to lectins, demonstrating the "glycocluster effect" where multivalent presentation of carbohydrates enhances binding affinity. ethz.choup.comnih.gov
In material science, the polymerizable nature of the pentenyl group has been exploited to create novel glycopolymers. ethz.choup.comescholarship.org These materials combine the biological recognition properties of carbohydrates with the physical properties of synthetic polymers. Glycopolymers have potential applications in areas such as drug delivery, tissue engineering, and as biocompatible coatings for medical devices. nih.govescholarship.org The ability to tailor the structure and properties of these glycopolymers by varying the carbohydrate monomer and the polymer backbone opens up a vast design space for new functional materials.
Future research in this area will likely focus on the development of more sophisticated glycomaterials with precisely controlled architectures. This includes the synthesis of block copolymers, hydrogels, and nanoparticles with tailored carbohydrate displays. The unique properties of this compound as a building block will undoubtedly continue to drive innovation in both chemical biology and material science.
Q & A
Q. What regulatory frameworks govern the use of this compound in preclinical studies?
- Methodological Answer : Compliance requires:
- Safety data sheets (SDS) : Documenting toxicity (e.g., LD50) and handling precautions .
- Ethical approval : Submit protocols to Institutional Review Boards (IRBs) for studies involving human-derived enzymes .
- Data integrity : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
